An In-depth Technical Guide to Diethyl Methylmalonate
An In-depth Technical Guide to Diethyl Methylmalonate
CAS Number: 609-08-5
This technical guide provides comprehensive information on diethyl methylmalonate, a key intermediate in organic synthesis. It is intended for researchers, scientists, and professionals in drug development and other fields of chemical synthesis. This document outlines its chemical and physical properties, detailed experimental protocols for its synthesis, and its role in fundamental organic reactions.
Chemical and Physical Properties
Diethyl methylmalonate is a colorless liquid with a faint, pleasant odor. It is a derivative of malonic acid and is widely used in the synthesis of a variety of organic compounds, including pharmaceuticals, fragrances, and other specialty chemicals.
General Properties
| Property | Value | Source |
| IUPAC Name | Diethyl 2-methylpropanedioate | [1] |
| Synonyms | Methylmalonic acid diethyl ester, Diethyl 2-methylmalonate | [1] |
| CAS Number | 609-08-5 | [1] |
| Molecular Formula | C₈H₁₄O₄ | [1] |
| Molecular Weight | 174.19 g/mol | [1] |
Physical Properties
| Property | Value | Source |
| Boiling Point | 199 °C | [1] |
| Density | 1.022 g/mL at 20 °C | |
| Refractive Index (n²⁰/D) | 1.413 | |
| Flash Point | 82 °C (179.6 °F) - closed cup | |
| Solubility | Slightly soluble in water; soluble in alcohol and oils. |
Spectral Data
Spectroscopic data is crucial for the identification and characterization of diethyl methylmalonate.
NMR Spectroscopy
¹H NMR (in CDCl₃):
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δ 4.19 (q, 4H): The four protons of the two methylene (B1212753) groups (-CH₂-) of the ethyl esters. The quartet splitting is due to coupling with the adjacent methyl protons.[2][3]
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δ 3.42 (q, 1H): The single proton on the α-carbon. The quartet splitting is due to coupling with the adjacent methyl protons of the methyl group.[2][3]
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δ 1.42 (d, 3H): The three protons of the methyl group attached to the α-carbon. The doublet splitting is due to coupling with the α-proton.[2][3]
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δ 1.28 (t, 6H): The six protons of the two methyl groups (-CH₃) of the ethyl esters. The triplet splitting is due to coupling with the adjacent methylene protons.[2][3]
¹³C NMR (in DMSO-d₆):
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δ 169.0 (C=O): Carbonyl carbons of the ester groups.
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δ 60.5 (-OCH₂-): Methylene carbons of the ethyl ester groups.
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δ 49.5 (>CH-): The α-carbon.
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δ 14.0 (-CH₃): Methyl carbons of the ethyl ester groups.
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δ 13.5 (α-CH₃): Methyl carbon attached to the α-carbon.
Mass Spectrometry
The electron ionization (EI) mass spectrum of diethyl methylmalonate shows a molecular ion peak at m/z 174.[1] Key fragmentation patterns include the loss of an ethoxy group (-OC₂H₅) to give a peak at m/z 129, and the loss of a carbethoxy group (-COOC₂H₅) to give a peak at m/z 101. The base peak is often observed at m/z 29 (C₂H₅⁺).[1][2]
Experimental Protocols
The most common method for the synthesis of diethyl methylmalonate is the alkylation of diethyl malonate.
Synthesis of Diethyl Methylmalonate via Alkylation of Diethyl Malonate
This procedure details the methylation of diethyl malonate using methyl iodide in the presence of a base.
Materials:
-
Diethyl malonate
-
Sodium ethoxide
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Methyl iodide
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Absolute ethanol (B145695)
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
Procedure:
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A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) in a three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer.
-
Diethyl malonate is added dropwise to the stirred solution of sodium ethoxide at room temperature. An exothermic reaction occurs, leading to the formation of the sodium salt of diethyl malonate.
-
The reaction mixture is then cooled in an ice bath, and methyl iodide is added dropwise at a rate that maintains the reaction temperature below 10 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 2-3 hours to ensure the completion of the reaction.
-
The reaction mixture is cooled, and the excess ethanol is removed by distillation under reduced pressure.
-
The residue is partitioned between diethyl ether and water. The aqueous layer is extracted twice with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation.
-
The crude diethyl methylmalonate is purified by fractional distillation under reduced pressure to yield the pure product.
Key Reactions and Mechanisms
Diethyl methylmalonate is a versatile substrate in organic synthesis, most notably in reactions that take advantage of the acidic proton on the α-carbon.
Malonic Ester Synthesis
The malonic ester synthesis is a classic method for the preparation of carboxylic acids. The general mechanism, which is applicable to diethyl methylmalonate, involves the formation of an enolate, followed by alkylation and subsequent hydrolysis and decarboxylation.
Caption: Malonic Ester Synthesis Workflow.
The process begins with the deprotonation of diethyl methylmalonate by a strong base to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking an alkyl halide in an Sₙ2 reaction to form an alkylated diethyl methylmalonate. Subsequent hydrolysis of the ester groups with acid and heat yields a substituted malonic acid, which readily undergoes decarboxylation upon further heating to produce the final carboxylic acid and carbon dioxide.
Applications in Synthesis
Beyond the general malonic ester synthesis, diethyl methylmalonate is a precursor in the synthesis of various important molecules. For instance, it is a key intermediate in the production of the non-steroidal anti-inflammatory drug (NSAID) Carprofen. In this synthesis, the enolate of diethyl methylmalonate is reacted with a suitable electrophile to build the carbazole (B46965) core of the drug.
Safety Information
Diethyl methylmalonate is a combustible liquid and should be handled with appropriate safety precautions. It may cause skin and eye irritation. It is recommended to use personal protective equipment, including safety glasses, gloves, and a lab coat, when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.
